molecular formula C21H25NO4 B3177075 Cbz-4-tert-butyl-D-Phenylalanine CAS No. 1270290-73-7

Cbz-4-tert-butyl-D-Phenylalanine

Cat. No.: B3177075
CAS No.: 1270290-73-7
M. Wt: 355.4 g/mol
InChI Key: XBNNNROLVWMWES-GOSISDBHSA-N
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Description

Cbz-4-tert-butyl-D-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a carboxybenzyl (Cbz) group, and the side chain contains a tert-butyl group. This compound is commonly used in peptide synthesis as a protected amino acid building block.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-4-tert-butyl-D-Phenylalanine typically involves the protection of the amino group of 4-tert-butyl-D-Phenylalanine with a carboxybenzyl (Cbz) group. This can be achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection step .

Chemical Reactions Analysis

Types of Reactions

Cbz-4-tert-butyl-D-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylalanine side chain

    Reduction: Deprotected amino acid with the removal of the Cbz group

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

Cbz-4-tert-butyl-D-Phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a protected amino acid building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the design and synthesis of peptide-based drugs and inhibitors.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

    Industrial Applications: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of Cbz-4-tert-butyl-D-Phenylalanine involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions during peptide bond formation. The tert-butyl group provides steric hindrance, enhancing the selectivity of the reactions. The Cbz group can be removed by catalytic hydrogenation, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Cbz-4-tert-butyl-D-Phenylalanine can be compared with other protected amino acids such as:

This compound is unique due to its combination of the Cbz protecting group and the tert-butyl group, providing both protection and steric hindrance, which is advantageous in selective peptide synthesis.

Properties

IUPAC Name

(2R)-3-(4-tert-butylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNNNROLVWMWES-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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